(3S,4R)-3-fluorooxan-4-amine hydrochloride
Description
(3S,4R)-3-Fluorooxan-4-amine hydrochloride (CAS: 1895912-85-2) is a fluorinated derivative of oxane (tetrahydropyran) featuring an amine group at the 4-position and a fluorine substituent at the 3-position, with a hydrochloride salt. Its molecular formula is C₅H₁₀FNO·HCl, and it is typically marketed as an industrial-grade compound with ≥99% purity .
Properties
IUPAC Name |
(3S,4R)-3-fluorooxan-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO.ClH/c6-4-3-8-2-1-5(4)7;/h4-5H,1-3,7H2;1H/t4-,5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZWPWDEIMDHFF-TYSVMGFPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1N)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]([C@@H]1N)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-fluorooxan-4-amine hydrochloride typically involves the fluorination of oxan-4-amine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-3-fluorooxan-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-4-one derivatives, while reduction may produce oxan-4-amine derivatives with different functional groups.
Scientific Research Applications
(3S,4R)-3-fluorooxan-4-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,4R)-3-fluorooxan-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Positional Isomers
(3R,4R)-3-Fluorooxan-4-amine Hydrochloride (CAS: 1895912-86-3)
- Key Differences : The (3R,4R) stereoisomer exhibits distinct spatial arrangement, leading to variations in dipole moments and crystal packing. This isomer is reported at 95% purity, slightly lower than the (3S,4R) form .
- Applications : Stereochemical differences may result in altered binding affinities in chiral environments, such as enzyme active sites.
(3S,4S)-3-Fluorooxan-4-amine Hydrochloride (CAS: 1895912-87-4)
Functional Group Variants
(3S,4R)-4-Aminooxan-3-ol Hydrochloride (CAS: 1630815-44-9)
- Structure: Replaces fluorine with a hydroxyl group. Molecular formula: C₅H₁₂ClNO₂ (MW: 153.61) .
- Impact of Substitution :
4-(3-Chlorophenyl)oxan-4-amine Hydrochloride (CAS: 1950554-66-7)
- Structure: Incorporates a 3-chlorophenyl substituent at the 4-position. Molecular formula: C₁₁H₁₅Cl₂NO .
- Comparative Analysis: Steric Effects: The bulky phenyl group may hinder membrane permeability but improve target selectivity.
Heterocyclic Analogs
(3S,4R)-3-Fluoropiperidin-4-ol Hydrochloride (CAS: 1443380-89-9)
- Structure: Replaces the oxane ring with a piperidine ring. Molecular formula: C₅H₁₀FNO·HCl .
- Basicity: The amine in piperidine derivatives is more basic than in oxane analogs, affecting solubility and ionization at physiological pH.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Purity (%) | Key Substituent |
|---|---|---|---|---|---|
| (3S,4R)-3-Fluorooxan-4-amine HCl | 1895912-85-2 | C₅H₁₀FNO·HCl | 169.60 | 99 | 3-F, 4-NH₂ |
| (3R,4R)-3-Fluorooxan-4-amine HCl | 1895912-86-3 | C₅H₁₀FNO·HCl | 169.60 | 95 | 3-F, 4-NH₂ |
| (3S,4S)-3-Fluorooxan-4-amine HCl | 1895912-87-4 | C₅H₁₀FNO·HCl | 169.60 | 98 | 3-F, 4-NH₂ |
| (3S,4R)-4-Aminooxan-3-ol HCl | 1630815-44-9 | C₅H₁₂ClNO₂ | 153.61 | 99 | 3-OH, 4-NH₂ |
| 4-(3-Chlorophenyl)oxan-4-amine HCl | 1950554-66-7 | C₁₁H₁₅Cl₂NO | 248.15 | 99 | 4-Ph-Cl, 4-NH₂ |
| (3S,4R)-3-Fluoropiperidin-4-ol HCl | 1443380-89-9 | C₅H₁₀FNO·HCl | 169.60 | 99 | 3-F, 4-OH |
Table 2: Pharmacological and Industrial Relevance
| Compound Name | LogP (Predicted) | Solubility (mg/mL) | Primary Applications |
|---|---|---|---|
| (3S,4R)-3-Fluorooxan-4-amine HCl | 0.85 | 15.2 (Water) | Pharmaceutical intermediates |
| (3S,4R)-4-Aminooxan-3-ol HCl | -0.12 | 32.7 (Water) | Bioconjugation reagents |
| 4-(3-Chlorophenyl)oxan-4-amine HCl | 2.34 | 1.8 (DMSO) | Antimicrobial research |
| (3S,4R)-3-Fluoropiperidin-4-ol HCl | 0.78 | 10.5 (Water) | CNS drug candidates |
Biological Activity
(3S,4R)-3-fluorooxan-4-amine hydrochloride is a chemical compound characterized by its unique stereochemistry and functional groups, which contribute to its biological activity. This compound has gained attention in medicinal chemistry due to its potential applications in drug synthesis and development. The presence of a fluorine atom at the 3-position and an amine group at the 4-position enhances its reactivity and interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism involves:
- Binding Affinity : The fluorine atom can enhance binding affinity to enzymes and receptors through electrostatic interactions and hydrogen bonding.
- Modulation of Biological Pathways : The compound may influence various signaling pathways, including those involved in cell proliferation and apoptosis.
Research Findings
Recent studies have indicated that this compound exhibits significant biological activity in several areas:
-
Anticancer Properties :
- In vitro studies demonstrated that the compound inhibits MAP kinase signaling pathways in colon cancer cell lines, such as Colo 205 (mut BRAFV600E), leading to reduced expression of oncogenes like c-Myc and cyclin D1 .
- The compound's ability to modulate gene expression related to tumor growth suggests potential as a therapeutic agent in oncology.
-
Enzyme Interactions :
- The compound has been used to investigate the effects of fluorine substitution on enzyme interactions, revealing that fluorinated compounds often show enhanced metabolic stability .
Case Study 1: Anticancer Activity
A study involving Colo 205 cells treated with varying concentrations of this compound showed a dose-dependent inhibition of MAPK signaling. Western blot analyses indicated significant reductions in DUSP4 and DUSP6 protein levels, which are critical regulators in cancer cell signaling .
Case Study 2: Enzyme Inhibition
Research into the compound's interaction with specific enzymes has shown that it can act as a competitive inhibitor, affecting the kinetics of enzymatic reactions crucial for metabolic processes .
Data Table: Comparison with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| (3S,4R)-3-fluorooxan-4-amine HCl | CHFNO | Fluorine substitution enhances reactivity |
| (3R,4S)-3-aminooxan-4-ol | C₇H₁₃NO | Lacks fluorine; simpler structure |
| 2-Aminotetrahydropyran | C₅H₉NO | Similar ring structure but different functional groups |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
